Octahydro-2-(4-methoxybutyl)-4,7-methano-1H-inden-2-ol
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Overview
Description
Octahydro-2-(4-methoxybutyl)-4,7-methano-1H-inden-2-ol is a complex organic compound with a unique structure that includes a methoxybutyl group and a methanoindenol core
Preparation Methods
The synthesis of Octahydro-2-(4-methoxybutyl)-4,7-methano-1H-inden-2-ol typically involves multiple steps, starting from readily available precursors. The synthetic route may include the following steps:
Formation of the Indenol Core: This can be achieved through a series of cyclization reactions.
Introduction of the Methoxybutyl Group: This step involves the alkylation of the indenol core with a suitable methoxybutyl halide under basic conditions.
Hydrogenation: The final step involves the hydrogenation of the intermediate product to yield the fully saturated octahydro compound.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Octahydro-2-(4-methoxybutyl)-4,7-methano-1H-inden-2-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield fully saturated derivatives.
Substitution: Nucleophilic substitution reactions can occur at the methoxybutyl group, where the methoxy group can be replaced by other nucleophiles such as halides or amines.
Scientific Research Applications
Octahydro-2-(4-methoxybutyl)-4,7-methano-1H-inden-2-ol has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Octahydro-2-(4-methoxybutyl)-4,7-methano-1H-inden-2-ol involves its interaction with specific molecular targets. The methoxybutyl group may enhance its binding affinity to certain receptors or enzymes, leading to a biological response. The exact pathways and targets can vary depending on the specific application and derivative used.
Comparison with Similar Compounds
Octahydro-2-(4-methoxybutyl)-4,7-methano-1H-inden-2-ol can be compared with similar compounds such as:
Octahydro-4,7-methano-1H-inden-2-ol: Lacks the methoxybutyl group, which may result in different chemical and biological properties.
Methoxybutyl derivatives of other cyclic compounds: These compounds may share similar synthetic routes and applications but differ in their core structure.
The uniqueness of this compound lies in its specific combination of the methoxybutyl group and the methanoindenol core, which imparts distinct chemical and biological properties.
Properties
CAS No. |
94231-46-6 |
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Molecular Formula |
C15H26O2 |
Molecular Weight |
238.37 g/mol |
IUPAC Name |
4-(4-methoxybutyl)tricyclo[5.2.1.02,6]decan-4-ol |
InChI |
InChI=1S/C15H26O2/c1-17-7-3-2-6-15(16)9-13-11-4-5-12(8-11)14(13)10-15/h11-14,16H,2-10H2,1H3 |
InChI Key |
PBMHFJBOPZVADA-UHFFFAOYSA-N |
Canonical SMILES |
COCCCCC1(CC2C3CCC(C3)C2C1)O |
Origin of Product |
United States |
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